2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol
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Description
“2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol” is a natural product found in Hagenia abyssinica . It is also purified from the herbs of Eucalyptus robusta . The molecular formula of this compound is C14H20O4 .
Molecular Structure Analysis
The molecular weight of “this compound” is 252.31 g/mol . The InChI and SMILES strings, which provide a text representation of the compound’s structure, are as follows :Physical and Chemical Properties Analysis
The compound has a number of computed properties :Scientific Research Applications
Antimicrobial Activity: Phloroglucinol derivatives from Achyrocline satureioides, including prenylated phloroglucinol α-pyrones and dibenzofurans, exhibit antimicrobial activities against a range of Gram-positive and Gram-negative bacteria and yeast molds (Casero et al., 2015).
Anti-Allergic and Anti-Inflammatory Effects: New phloroglucinol derivatives from Mallotus philippensis have shown potential in inhibiting nitric oxide production, iNOS gene expression, and histamine release, suggesting anti-inflammatory effects (Daikonya et al., 2002).
Antiviral Activity: Acyl-phloroglucinol derivatives from New Zealand Kunzea species have demonstrated antiviral activity, particularly against herpes simplex virus (Bloor, 1992).
Antioxidant Activities: Phloroglucinols isolated from Lysidice rhodostegia have shown significant antioxidant activities, indicating potential therapeutic applications (Wu et al., 2017).
Cytotoxic Activities: Phloroglucinol derivatives from the pericarps of Mallotus japonicus have been identified as cytotoxic against KB and L-5178Y cell lines in culture, and moderately effective in inhibiting the growth of Ehrlich carcinoma in mice (Arisawa et al., 1986).
Properties
IUPAC Name |
1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-2-methylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-6-7(2)11(15)10-13(17)8(3)12(16)9(4)14(10)18-5/h7,16-17H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIYXGPKSPBDTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C1=C(C(=C(C(=C1OC)C)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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